molecular formula C12H15N3O3 B1677860 Oxibendazole CAS No. 20559-55-1

Oxibendazole

Cat. No. B1677860
CAS RN: 20559-55-1
M. Wt: 249.27 g/mol
InChI Key: RAOCRURYZCVHMG-UHFFFAOYSA-N
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Description

Oxibendazole is a benzimidazole drug that is used to protect against roundworms, strongyles, threadworms, pinworms, and lungworm infestations in horses and some domestic pets . It is usually white to yellowish in appearance and may take the form of a powder, tablet, or paste .


Synthesis Analysis

The synthesis of Oxibendazole involves several steps . 4‑Hydroxyacetamide is alkylated with n-propyl bromide in the presence of potassium hydroxide to give the ether. Nitration of this product with nitric and sulfuric acids proceeds at the position ortho to the amide group, which is then reduced with SnCl2 to yield the phenylenediamine derivative .


Molecular Structure Analysis

Oxibendazole belongs to the class of organic compounds known as 2-benzimidazolylcarbamic acid esters . These are aromatic heteropolycyclic compounds that contain a carbamic acid ester group, which is N-linked to the C2-atom of a benzimidazole moiety .


Chemical Reactions Analysis

Oxibendazole causes degenerative alterations in the tegument and intestinal cells of the worm by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .


Physical And Chemical Properties Analysis

Oxibendazole has a molecular formula of C12H15N3O3 and a molar mass of 249.270 g·mol−1 . It is usually white to yellowish in appearance .

Scientific Research Applications

Cancer Therapy

  • Scientific Field: Oncology .
  • Summary of Application: Oxibendazole, along with other benzimidazole-based anthelmintics, has been studied for its potential as a repurposed drug candidate in cancer therapy . These compounds have shown antitumor activities, making them candidates for drug repurposing .
  • Methods of Application: The study involved testing the effects of a large series of benzimidazole-based anthelmintics on the viability of different tumor cell lines derived from paraganglioma, pancreatic, and colorectal cancer .
  • Results: Oxibendazole showed consistent antiproliferative effects, displaying IC 50 values in the low micromolar range . In silico evaluation of their physicochemical, pharmacokinetics, and medicinal chemistry properties also provided useful information related to the chemical structures and potential of these compounds .

Treatment of Helminth Intestinal Infections

  • Scientific Field: Parasitology .
  • Summary of Application: Oxibendazole is a polymerase inhibitor that is currently in phase III trials for the treatment of helminth intestinal infections .
  • Methods of Application: As a polymerase inhibitor, Oxibendazole works by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .
  • Results: The loss of the cytoplasmic microtubules leads to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, and depletes their glycogen stores . This results in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth . Due to diminished energy production, the parasite is immobilized and eventually dies .

Prostate Cancer Cell Growth Inhibition

  • Scientific Field: Oncology .
  • Summary of Application: Oxibendazole has shown promise in the treatment of malignancies, specifically in repressing the growth of prostate cancer (PCa) cells .
  • Methods of Application: The capability of Oxibendazole to repress the growth of PCa cells was assessed in human androgen-independent PCa 22Rv1 and PC-3 cell lines .
  • Results: The study did not provide specific quantitative data or statistical analyses .

Future Directions

Oxibendazole is currently a polymerase inhibitor in phase III trials for the treatment of helminth intestinal infections . There is also ongoing research into the repurposing of benzimidazole-based anthelmintics, including Oxibendazole, for use in cancer therapy .

properties

IUPAC Name

methyl N-(6-propoxy-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOCRURYZCVHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045625
Record name Oxibendazole
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Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Oxibendazole causes degenerative alterations in the tegument and intestinal cells of the worm by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules. The loss of the cytoplasmic microtubules leads to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, and depletes their glycogen stores. Degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes result in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth. Due to diminished energy production, the parasite is immobilized and eventually dies.
Record name Oxibendazole
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Product Name

Oxibendazole

CAS RN

20559-55-1
Record name Oxibendazole
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Record name Oxibendazole
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Record name Oxibendazole
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Record name OXIBENDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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